molecular formula C15H13N5O3S2 B2413512 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034594-04-0

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2413512
CAS No.: 2034594-04-0
M. Wt: 375.42
InChI Key: BQMSKRQOKMEDDF-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that features a combination of heterocyclic structures, including furan, pyrazole, and benzo[c][1,2,5]thiadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Synthesis of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with 1,3-diketones or similar compounds.

    Coupling reactions: The furan and pyrazole rings are then coupled with an appropriate linker, such as a 2-bromoethyl group, under conditions that promote nucleophilic substitution.

    Formation of the benzo[c][1,2,5]thiadiazole ring: This can be synthesized through cyclization reactions involving sulfur and nitrogen sources.

    Sulfonamide formation: Finally, the sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at positions activated by the electron-withdrawing sulfonamide group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Materials Science: It can be incorporated into polymers or used as a building block for organic semiconductors.

Biology

    Biological Probes: Due to its heterocyclic structure, it can be used as a fluorescent probe in biological assays.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly for targeting specific enzymes or receptors.

Industry

    Dye and Pigment Production: Its chromophoric properties make it suitable for use in dyes and pigments.

    Agriculture: It could be used in the development of agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism by which N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple heterocyclic rings allows for diverse interactions with biological macromolecules, potentially affecting various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
  • N-(2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
  • N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole

Uniqueness

The unique combination of furan, pyrazole, and benzo[c][1,2,5]thiadiazole rings in N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide provides a distinct set of chemical and biological properties. This makes it particularly versatile for applications that require specific interactions with biological targets or unique electronic properties for materials science.

Biological Activity

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a novel compound that has attracted attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure

The compound is characterized by a complex structure that includes:

  • A furan ring
  • A pyrazole moiety
  • A benzo[c][1,2,5]thiadiazole core
  • A sulfonamide functional group

The molecular formula is C17H16N4O2SC_{17}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 336.40 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the furan ring through cyclization reactions.
  • Synthesis of the pyrazole ring via condensation reactions with hydrazines.
  • Coupling furan and pyrazole moieties using palladium-catalyzed reactions.
  • Introduction of the sulfonamide group by reacting with sulfonyl chlorides.

These steps require careful optimization to maximize yield and purity.

Antimicrobial Properties

Research indicates that compounds containing furan and pyrazole rings exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

In vitro studies have demonstrated minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against these pathogens, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It acts as an inhibitor of human neutrophil elastase (HNE), an enzyme involved in inflammatory processes. Inhibition of HNE can lead to reduced tissue damage in conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. It has been shown to inhibit growth in various cancer cell lines, including lung (A549) and colon (HT-29) cancer cells. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation .

The precise mechanism of action for this compound is not fully understood but is thought to involve:

  • Enzyme inhibition: The sulfonamide group likely plays a crucial role in inhibiting specific enzymes involved in microbial metabolism and inflammation.
  • Interaction with cellular receptors: The furan and pyrazole rings may interact with various cellular targets, leading to alterations in signaling pathways associated with inflammation and cancer progression .

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • A study on pyrazole derivatives indicated strong antibacterial activity against drug-resistant strains .
  • Research on thiazole-bearing compounds showed significant anti-inflammatory effects through enzyme inhibition .
  • A comparative analysis demonstrated that compounds with similar structures exhibited varied degrees of anticancer activity across different cell lines .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3S2/c21-25(22,14-6-1-4-11-15(14)19-24-18-11)17-10-12(13-5-2-9-23-13)20-8-3-7-16-20/h1-9,12,17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMSKRQOKMEDDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(C3=CC=CO3)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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